Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
Description
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a pyrrolo[2,1-a]isoquinoline derivative characterized by a carbamoyl group substituted with a 4-phenoxyphenyl moiety at the 3-position and an ethyl ester at the 1-position.
Properties
Molecular Formula |
C28H22N2O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 3-[(4-phenoxyphenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C28H22N2O4/c1-2-33-28(32)24-18-25(30-17-16-19-8-6-7-11-23(19)26(24)30)27(31)29-20-12-14-22(15-13-20)34-21-9-4-3-5-10-21/h3-18H,2H2,1H3,(H,29,31) |
InChI Key |
IDXLXCYZSUZUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate, often involves multi-step reactions. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by tungsten under photochemical conditions . This reaction typically involves the use of dihydroisoquinoline ester and maleic anhydride or an acrylate as starting materials .
Industrial Production Methods
This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of pyrroloisoquinoline exhibit potent anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers, including those resistant to traditional therapies .
Case Study: FGFR Inhibition
- Study Title : "FGFR Inhibitors for Cancer Treatment"
- Findings : The study highlights the efficacy of compounds targeting FGFR in tumors resistant to existing therapies. Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate may play a role in overcoming such resistance mechanisms.
Modulation of Nuclear Receptors
The compound also shows promise as a selective modulator of nuclear receptors, which are critical in regulating gene expression related to metabolism, inflammation, and cell growth. By acting on these receptors, it could potentially provide therapeutic benefits in metabolic disorders and inflammatory diseases .
Data Table: Nuclear Receptor Modulators
| Compound Name | Target Receptor | Mode of Action | Reference |
|---|---|---|---|
| This compound | Various Nuclear Receptors | Selective Modulation | |
| Example Compound A | Estrogen Receptor | Agonist | |
| Example Compound B | Androgen Receptor | Antagonist |
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its unique structure allows for modifications that can yield new compounds with enhanced biological activities.
Multicomponent Reactions (MCRs)
This compound can be synthesized through multicomponent reactions, which are efficient methods for constructing diverse chemical libraries. These libraries are essential for drug discovery processes where multiple compounds need to be evaluated for biological activity.
Case Study: MCRs in Drug Development
- Research Focus : The use of MCRs to synthesize pyrroloisoquinoline derivatives.
- Outcome : The study found that these methods significantly speed up the synthesis process while maintaining high yields and purity levels.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like topoisomerase I, which is crucial for DNA replication and cell division . This inhibition can lead to the stabilization of the enzyme-DNA complex, preventing the replication of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on ethyl pyrrolo[2,1-a]isoquinoline-1-carboxylate derivatives with varying substituents at the 3-position, highlighting differences in physicochemical properties, synthesis yields, and structural features.
Table 1: Comparative Analysis of Pyrrolo[2,1-a]isoquinoline Derivatives
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 4l, dichloro in 4n) correlate with higher melting points (209–212°C and 184–186°C, respectively) due to increased molecular rigidity and intermolecular interactions. Electron-donating groups (e.g., methoxy in 4q) reduce melting points (147–149°C) by disrupting packing efficiency .
Synthesis Yields :
- Yields for similar derivatives range from 52% (4n ) to 72% (4h ), influenced by steric and electronic effects of substituents . The carbamoyl group’s bulkiness in the target compound might reduce yield compared to acylated analogs.
Spectroscopic Signatures: FT-IR: Carbamoyl-containing compounds typically show N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹), distinct from acylated derivatives (C=O ~1700 cm⁻¹) . NMR: The 4-phenoxyphenyl group in the target compound would produce aromatic proton signals in the δ 6.5–7.5 ppm range, similar to other aryl-substituted analogs .
Biological Activity
Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 450.5 g/mol
- CAS Number : 853318-39-5
The structural complexity of this compound contributes to its diverse biological activity, particularly in oncology and neuropharmacology.
Research indicates that compounds similar to this compound often act through several mechanisms:
- Kinase Inhibition : Many pyrrolo[2,1-a]isoquinoline derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the sub-micromolar range, indicating potent activity against tumor growth .
- Antioxidant Activity : Compounds within this class may exhibit antioxidant properties, reducing oxidative stress in cells, which is a crucial factor in cancer and neurodegenerative diseases.
- Modulation of Apoptosis : By affecting apoptotic pathways, these compounds can induce cell death in cancerous cells while sparing normal cells, making them potential candidates for targeted cancer therapies.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The compound demonstrated significant dose-dependent inhibition of cell viability with an IC50 value of approximately 0.5 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. Treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
